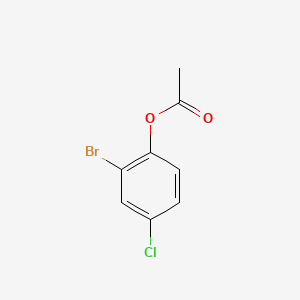
Acétate de 2-bromo-4-chlorophényle
Vue d'ensemble
Description
2-Bromo-4-chlorophenyl acetate is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively
Applications De Recherche Scientifique
2-Bromo-4-chlorophenyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It can be employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
The mode of action of 2-Bromo-4-chlorophenyl acetate is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4-chlorophenyl acetate are likely related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis . The compound’s role in these reactions suggests that it may affect pathways related to carbon bond formation and rearrangement.
Pharmacokinetics
It’s known that similar compounds often have good stability and are easy to purify , which may suggest favorable ADME properties.
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-chlorophenyl acetate can be influenced by various environmental factors. For example, the success of Suzuki–Miyaura coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of similar compounds is often influenced by air and moisture .
Analyse Biochimique
Biochemical Properties
It is known that bromine and chlorine atoms in the compound can potentially interact with various enzymes, proteins, and other biomolecules These interactions could influence the function of these biomolecules and alter biochemical reactions
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism
Molecular Mechanism
It is hypothesized that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of different dosages of 2-Bromo-4-chlorophenyl acetate in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chlorophenyl acetate typically involves the acetylation of 2-Bromo-4-chlorophenol. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-4-chlorophenyl acetate can be achieved through a similar acetylation process. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-chlorophenyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 2-Bromo-4-chlorophenol and acetic acid.
Reduction: The compound can be reduced to form 2-Bromo-4-chlorophenyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl acetates.
Hydrolysis: 2-Bromo-4-chlorophenol and acetic acid.
Reduction: 2-Bromo-4-chlorophenyl alcohol.
Comparaison Avec Des Composés Similaires
2-Bromo-4-chlorophenol: The parent phenol compound, which lacks the acetyl group.
2-Bromo-4-chlorobenzoic acid: A carboxylic acid derivative with similar substitution patterns.
2-Bromo-4-chlorotoluene: A methyl-substituted derivative with similar halogenation.
Comparison: 2-Bromo-4-chlorophenyl acetate is unique due to the presence of the acetyl group, which imparts different chemical reactivity compared to its analogs. The ester functionality allows for hydrolysis and other ester-specific reactions, making it a versatile intermediate in organic synthesis. The combination of bromine and chlorine atoms enhances its potential as a bioactive compound, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
(2-bromo-4-chlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIVOTRCIJQFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40243575 | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98434-18-5 | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098434185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-bromo-4-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


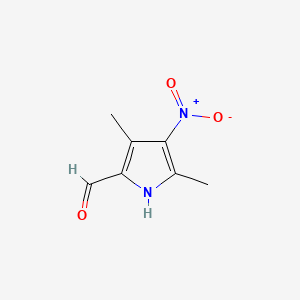
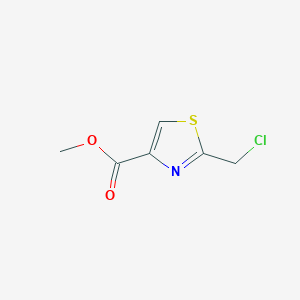


![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
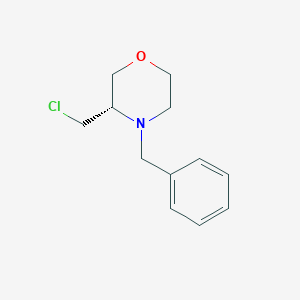
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
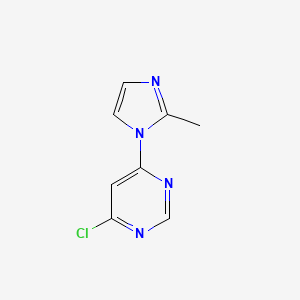
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)


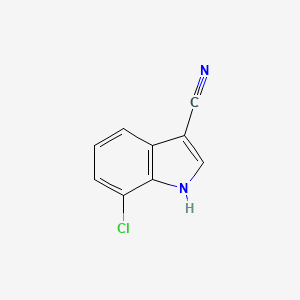
![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)
